Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-
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Overview
Description
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound belonging to the pyrimidinetrione family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a methylbutyl group attached to a pyrimidinetrione core. Pyrimidinetriones are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 1-methylbutyl bromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methyl and methylbutyl groups.
1-Methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the ethyl group.
5-Ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methylbutyl group.
Uniqueness
5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
57562-99-9 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI Key |
OIIGBIYLGSWNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
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